2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C13H19N It is a derivative of quinoline, characterized by the presence of four methyl groups and a partially saturated ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of this compound with suitable reagents to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and apoptosis.
Pathways Involved: It can modulate antioxidant defense systems, enhance chaperone activity, and suppress apoptotic pathways.
Comparison with Similar Compounds
- 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline
- 2,2,6,6-Tetramethylpiperidine
- 2,2,6,6-Tetramethylheptane-3,5-dione
Comparison: Compared to these similar compounds, 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and partially saturated ring structure.
Properties
IUPAC Name |
2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-7,10,14H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQCFTHAGHLACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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